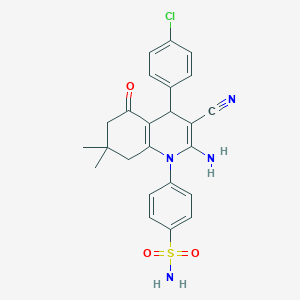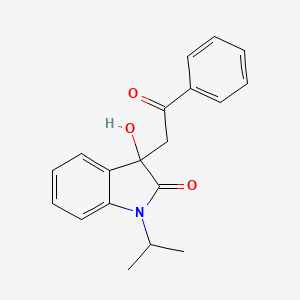![molecular formula C19H20N6O2 B11605613 6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[84003,8]十四碳-3(8),4,9,11,13-五烯-5-腈是一种复杂的有机化合物,属于杂环芳香族化合物。这类化合物以其独特的环状结构为特征,其中包括氮原子。
准备方法
合成路线和反应条件
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈的合成通常涉及多步有机反应。该过程首先合成中间体化合物,然后对其进行环化反应生成最终产物。这些反应中常用的试剂包括各种胺、腈和吗啉衍生物。 反应条件通常需要控制温度并使用催化剂以确保最终产物的高产率和纯度 .
工业生产方法
在工业生产中,该化合物的生产可能涉及使用自动化反应器和连续流动工艺进行大规模合成。这些方法旨在优化反应效率并最大程度地减少浪费。 使用先进的分析技术,例如高效液相色谱 (HPLC) 和质谱法,可确保产品质量和一致性 .
化学反应分析
反应类型
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用的试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾
还原剂: 硼氢化钠、氢化铝锂
亲核试剂: 氨、胺
亲电试剂: 卤代烷烃、酰氯
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生各种氧化物,而还原可能会产生胺或醇。 取代反应可能会导致多种衍生物,具体取决于引入的取代基的性质 .
科学研究应用
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索它作为治疗各种疾病(包括传染病和癌症)的潜在治疗剂。
工业: 它用于开发新材料,以及某些工业过程中的催化剂 .
作用机制
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。例如,它可能抑制参与细胞增殖的某些酶的活性,从而发挥抗癌作用。 涉及的具体分子靶标和途径仍在研究中 .
相似化合物的比较
类似化合物
N-环丙基-4-甲基-3-{2-[(2-吗啉-4-基乙基)氨基]喹唑啉-6-基}苯甲酰胺: 这种化合物属于同一类的杂环芳香族化合物,并具有相似的结构特征
6-氨基-2-[(2-吗啉-4-基乙基)氨基]-3,7-二氢-8H-咪唑[4,5-g]喹唑啉-8-酮: 另一种具有潜在生物活性的类似化合物.
独特性
6-亚氨基-13-甲基-7-(2-吗啉-4-基乙基)-2-氧代-1,7,9-三氮杂三环[8.4.0.03,8]十四碳-3(8),4,9,11,13-五烯-5-腈因其特殊的环状结构和多个官能团的存在而独一无二,这些官能团赋予了其独特的化学和生物特性。
属性
分子式 |
C19H20N6O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H20N6O2/c1-13-2-3-16-22-18-15(19(26)25(16)12-13)10-14(11-20)17(21)24(18)5-4-23-6-8-27-9-7-23/h2-3,10,12,21H,4-9H2,1H3 |
InChI 键 |
RTPLYEILBOGFMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605537.png)
![1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B11605539.png)
![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605549.png)

![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)


![3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605591.png)
![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11605598.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)
![9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11605605.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)
![N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605609.png)
